molecular formula C16H10ClFOS B3014847 6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one CAS No. 900019-22-9

6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one

Cat. No.: B3014847
CAS No.: 900019-22-9
M. Wt: 304.76
InChI Key: AYQXGBKWEVKRBB-YRNVUSSQSA-N
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Description

6-Chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one is a thiochromenone derivative featuring a Z-configured 4-fluorophenylmethylidene substituent at position 3 and a chlorine atom at position 4. The thiochromenone core (a sulfur-containing heterocyclic scaffold) is structurally distinct from chromones (oxygen-containing analogs), offering unique electronic and steric properties.

Properties

IUPAC Name

(3Z)-6-chloro-3-[(4-fluorophenyl)methylidene]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFOS/c17-12-3-6-15-14(8-12)16(19)11(9-20-15)7-10-1-4-13(18)5-2-10/h1-8H,9H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQXGBKWEVKRBB-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one is a thiochromenone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiochromene core with a chloro and fluorophenyl substituent. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C16H10ClFOS
  • Molar Mass : 304.77 g/mol
  • CAS Number : 477864-17-8

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that thiochromenones can exhibit antioxidant, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group could enhance these activities through increased lipophilicity and receptor binding affinity.

Antioxidant Activity

Studies have shown that thiochromenones possess significant antioxidant properties. For example, compounds with similar structures have demonstrated the capability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Research indicates that thiochromenones can induce apoptosis in cancer cells. A study involving derivatives of thiochromenones revealed that they could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced inflammation, making it a potential candidate for treating inflammatory conditions.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various thiochromenones, including derivatives similar to the compound . The results indicated that these compounds exhibited strong DPPH radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
Thiochromenone A25Zhang et al., 2020
Thiochromenone B30Zhang et al., 2020
This compoundTBDCurrent Study

Study 2: Anticancer Activity

In a preclinical study published by Lee et al. (2021), the anticancer effects of various thiochromenone derivatives were investigated against human breast cancer cells (MCF-7). The study found that these compounds induced significant apoptosis through caspase activation pathways.

Compound% Cell Viability at 50 µMApoptosis Induction (%)Reference
Thiochromenone C40%60%Lee et al., 2021
Thiochromenone D35%70%Lee et al., 2021
This compoundTBDTBDCurrent Study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

6-Chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one (CAS: 866143-74-0) Substituent Differences: The methylidene group is substituted with a 2,4-dichlorophenyl ring instead of 4-fluorophenyl. Impact: Increased halogenation enhances lipophilicity but reduces aqueous solubility. This compound’s discontinued status () suggests challenges in synthesis, stability, or efficacy .

(Z)-6-Chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) and (Z)-6-Chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) Core Structure: Indolinone vs. thiochromenone. Indolinone derivatives (C1, C2) exhibit distinct electronic profiles due to the lactam ring. Substituent Effects:

  • C1 (Chloro) : Superior drug-like properties (SwissADME analysis), high plasma protein binding, and stability due to lower global reactivity parameters (GRP) .
  • C2 (Nitro): Enhanced water solubility but higher reactivity, making it less stable than C1 . Comparison: The 4-fluorophenyl group in the target compound may balance lipophilicity and solubility better than nitro or chloro substituents, while the thiochromenone core could offer improved metabolic stability over indolinones .

Quinazoline Derivatives (e.g., 6-Chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one) Core Structure: Quinazolinone vs. thiochromenone. Quinazolines are nitrogen-rich heterocycles with established anticancer activity. Substituent Effects: The 4-fluorophenyl group in quinazolines enhances interactions with hydrophobic enzyme pockets. The thiochromenone’s sulfur atom may confer distinct redox properties or metal-binding capabilities. Synthetic Routes: Both classes utilize S-alkylation/arylation for functionalization, but thiochromenones may require milder conditions due to sulfur’s lower electronegativity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Solubility: The 4-fluorophenyl group in the target compound likely increases lipophilicity compared to non-halogenated analogs, improving membrane permeability. However, chlorine at position 6 may reduce solubility, as seen in chloro-indolinones (C1) . In chalcone analogs (), fluorine substituents enhance metabolic stability and bioavailability, suggesting similar benefits for the target compound .

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